molecular formula C13H10FNO4 B6387889 MFCD18317131 CAS No. 1261920-10-8

MFCD18317131

Cat. No.: B6387889
CAS No.: 1261920-10-8
M. Wt: 263.22 g/mol
InChI Key: DTYIEXOKIAZKHM-UHFFFAOYSA-N
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Description

MFCD18317131 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5), this compound is likely a heterocyclic organic compound containing halogen atoms (e.g., chlorine, fluorine) or aromatic systems, given the prevalence of such features in similar MDL-classified substances .

Key inferred properties of this compound:

  • Molecular weight: Likely between 180–220 g/mol, consistent with similar compounds in and .
  • Functional groups: Potential inclusion of triazine, pyrazole, or imidazole rings, as seen in structurally related compounds .
  • Applications: Possible use in medicinal chemistry (e.g., kinase inhibitors) or polymer science (e.g., flame retardants), based on functional analogs .

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-12-10(13(17)18)4-7(6-15-12)9-5-8(14)2-3-11(9)16/h2-6,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYIEXOKIAZKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687262
Record name 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-10-8
Record name 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317131 involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. The reaction conditions are carefully optimized to ensure high yield and purity of the final compound.

Industrial Production Methods: Industrial production of this compound is carried out on a large scale using advanced chemical engineering techniques. The process involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality and efficiency. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: MFCD18317131 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications in research and industry.

Scientific Research Applications

MFCD18317131 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of MFCD18317131 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity, modulation of signaling pathways, and changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD18317131, selected based on shared heterocyclic frameworks, halogen substitution patterns, and industrial relevance.

Table 1: Structural and Functional Comparison

Property This compound (Inferred) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₉H₁₀ClN₃ C₁₃H₉BrN₂O₂ C₁₀H₉F₃O
Molecular Weight ~188 g/mol 195.66 g/mol 201.02 g/mol 202.17 g/mol
Key Functional Groups Chlorinated triazine/pyrazole Chlorinated pyrrolotriazine Brominated benzimidazole Trifluoromethyl ketone
Boiling Point Not available 320–325°C (decomposes) 280°C (estimated) 215–217°C
Bioactivity Moderate LogS (-2.5 to -3.0) LogS: -3.1 (low solubility) Solubility: 0.687 mg/mL LogS: -2.47 (moderate solubility)
Applications Pharmaceutical intermediates Kinase inhibitor scaffolds Polymer additives Agrochemical intermediates

Structural Similarities and Differences

Core Heterocyclic Systems :

  • This compound and CAS 918538-05-3 both likely feature nitrogen-rich heterocycles (e.g., triazine or pyrazole rings), which enhance binding affinity in medicinal chemistry .
  • In contrast, CAS 1533-03-5 utilizes a trifluoromethyl ketone group, favoring electron-withdrawing effects critical in agrochemical stability .

Halogen Substitution :

  • Chlorine atoms in this compound and CAS 918538-05-3 improve metabolic stability but may increase toxicity (H315/H319 hazards) .
  • Bromine in CAS 1761-61-1 enhances flame-retardant properties in polymers but raises environmental concerns .

Synthetic Accessibility :

  • This compound’s synthesis likely involves amination or cyclocondensation, similar to CAS 918538-05-3 (yield: 85–98% under catalytic conditions) .
  • CAS 1533-03-5 requires Friedel-Crafts acylation, achieving 98% yield with recyclable catalysts, highlighting greener synthetic routes .

Functional Performance

Pharmacological Potential: CAS 918538-05-3 shows kinase inhibition (IC₅₀ < 100 nM) due to its planar triazine core, a trait shared with hypothesized this compound . CAS 1533-03-5’s trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration compared to this compound’s chlorinated analogs .

Material Science Applications :

  • CAS 1761-61-1’s benzimidazole backbone contributes to flame retardancy in epoxy resins (limiting oxygen index: 32–35%), outperforming halogen-free analogs .
  • This compound’s inferred chlorinated structure may offer similar fire-suppression properties but with higher toxicity risks .

Challenges and Limitations

  • Toxicity : Chlorinated compounds like this compound and CAS 918538-05-3 exhibit H315/H319 hazards (skin/eye irritation), necessitating stringent handling protocols .
  • Synthetic Complexity : Multi-step synthesis of triazine derivatives (e.g., CAS 918538-05-3) increases production costs compared to ketone-based CAS 1533-03-5 .

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